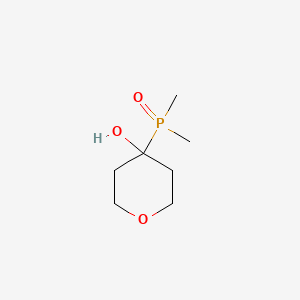
4-(Dimethylphosphoryl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphosphoryl)oxan-4-ol is a chemical compound with the molecular formula C6H15O3P. It is known for its significance in various industrial and scientific applications. This compound is characterized by the presence of a phosphoryl group attached to an oxan-4-ol structure, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)oxan-4-ol typically involves the reaction of dimethylphosphoryl chloride with oxan-4-ol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium(IV) in an aqueous acetic acid medium.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phosphoryl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Cerium(IV) in aqueous acetic acid at 60°C in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with cerium(IV) leads to the formation of oxidized derivatives of this compound .
Scientific Research Applications
4-(Dimethylphosphoryl)oxan-4-ol has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphoryl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylphosphoryl)oxan-2-ol
- 4-(Dimethylphosphoryl)oxan-3-ol
- 4-(Dimethylphosphoryl)oxan-5-ol
Uniqueness
4-(Dimethylphosphoryl)oxan-4-ol is unique due to its specific structural configuration and the presence of the phosphoryl group at the 4-position. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C7H15O3P |
|---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
4-dimethylphosphoryloxan-4-ol |
InChI |
InChI=1S/C7H15O3P/c1-11(2,9)7(8)3-5-10-6-4-7/h8H,3-6H2,1-2H3 |
InChI Key |
AZQDBDIFEQMRPI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1(CCOCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
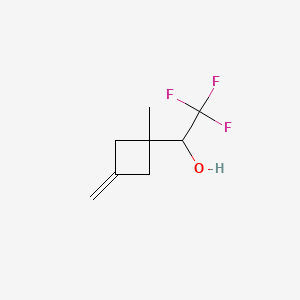
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
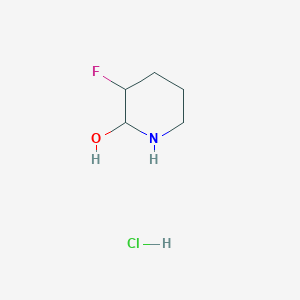
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
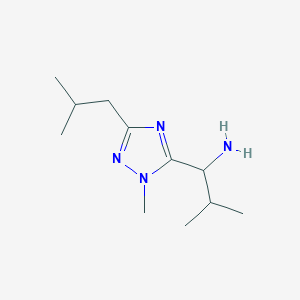
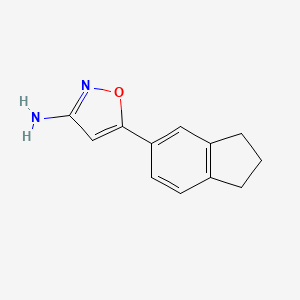

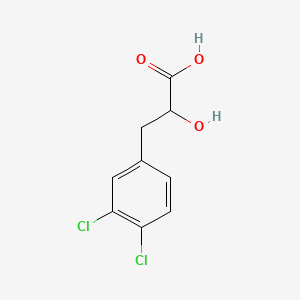

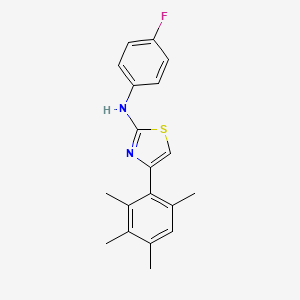
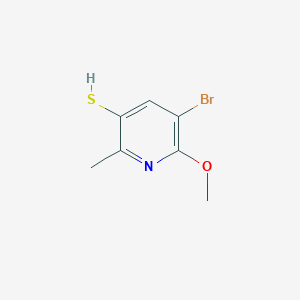
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
